molecular formula C15H30O7 B1673976 Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 518044-32-1

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No. B1673976
CAS RN: 518044-32-1
M. Wt: 322.39 g/mol
InChI Key: FJRDXEGYAVAMLB-UHFFFAOYSA-N
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Description

“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate”, also known as Hydroxy-PEG4-t-butyl ester, is a heterobifunctional, PEGylated crosslinker . It features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other . This compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is C15H30O7 . Its molecular weight is 322.39 . The SMILES string representation of the molecule is O=C(OC(C)(C)C)CCOCCOCCOCCOCCO .


Physical And Chemical Properties Analysis

“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is a liquid at room temperature . Its refractive index is 1.4492 , and its density is 1.04746 g/mL . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

C15H30O7 C_{15}H_{30}O_{7} C15​H30​O7​

and a molecular weight of 322.39 . This compound is a heterobifunctional PEGylated crosslinker that has a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . Below, I will outline its applications across different fields of scientific research.

Drug Development

In pharmacology, this compound is utilized as a building block for the synthesis of small molecules and biomolecule conjugates. Its role is crucial in the development of antibody-drug conjugates (ADCs), which are designed to target specific cancer cells . The hydrophilic PEG linker enhances solubility and stability, making it an essential component in creating more effective and less toxic therapeutic agents.

Protein Research

In the field of proteomics, Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is used in the synthesis of proteolysis-targeting chimeras (PROTACs). These molecules induce targeted protein degradation, a promising approach for treating diseases caused by aberrant protein expression .

Biotechnology

Biotechnological applications include its use as a cross-linking reagent. The compound facilitates the bioconjugation process, which is vital for attaching various biomolecules to one another or to solid supports, thereby enabling a multitude of bioengineering applications .

Analytical Chemistry

In analytical chemistry, this crosslinker aids in the modification of surfaces for chromatography and mass spectrometry. It helps in immobilizing reagents or analytes, thus improving the detection and analysis of complex biological samples .

Materials Science

The compound’s ability to act as a linker is also exploited in materials science. It is used to modify the surface properties of polymers and gels, impacting their interaction with biological systems. This is particularly relevant in the development of biocompatible materials .

Environmental Science

While direct applications in environmental science are not explicitly documented, the compound’s properties suggest potential uses in the development of environmentally friendly materials. Its biodegradability and non-toxicity could be beneficial in creating sustainable materials .

Medicinal Chemistry

In medicinal chemistry, Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate serves as a precursor in the synthesis of various drug candidates. Its versatility allows for the creation of diverse molecular structures, which can be screened for therapeutic activity .

Chemical Biology

Lastly, in chemical biology, this compound is used to design and synthesize tool compounds. These are molecules that can modulate biological processes, providing insights into the underlying mechanisms of life and disease .

Mechanism of Action

Target of Action

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link together.

Mode of Action

This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The t-butyl-protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to form a covalent bond with its target molecule, effectively linking the two together.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific molecules it is used to link together. As a pegylated crosslinker, it is often used to increase the solubility of hydrophobic compounds in biological applications .

Pharmacokinetics

As a pegylated compound, it is likely to have improved solubility and stability compared to non-pegylated compounds . This could potentially enhance its bioavailability.

Result of Action

The result of the action of Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is the formation of a covalent bond between two molecules, effectively linking them together . This can be used to modify the properties of the linked molecules, such as their solubility, stability, or biological activity.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-butyl-protected carboxylic acid group can be deprotected under acidic conditions , which would allow the compound to form a covalent bond with its target molecule. Therefore, the pH of the environment could potentially influence the efficacy of this compound.

Future Directions

The potential applications of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” are vast, given its utility as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It could play a significant role in the development of new drugs and therapeutic strategies .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRDXEGYAVAMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

Synthesis routes and methods

Procedure details

To 300 mL of anhydrous THF was added 80 mg (0.0025 mol) of sodium metal and 128 mL of tetraethylene glycol 4a (0.94 mol) with stirring (Seitz and Kunz, J. Org. Chem., 62:813-826 (1997)). After the sodium had completely dissolved, tert-butyl acrylate (24 mL, 0.33 mol) was added. The solution was stirred for 20 hrs at room temperature and neutralized with 8 mL of 1.0 M HCl. The solvent was removed in vacuo and the residue was suspended in brine (250 mL) and extracted with ethyl acetate (3×125 mL). The combined organic layers were washed with brine (100 mL) then water (100 mL), dried over sodium sulfate, and the solvent was removed. The resulting colorless oil was dried under vacuum to give 77.13 g (73% yield) of product 9a (FIG. 7). 1H NMR: 1.40 (s, 9H), 2.49 (t, 2H, J=6.4 Hz), 3.59-3.73 (m, 18H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
128 mL
Type
reactant
Reaction Step Four
Quantity
80 mg
Type
catalyst
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.